Enzyme Substrate Kinetics: 3-Methylpentanoate Exhibits Wild-Type kcat of 0.35 s⁻¹ and KM of 27.3 μM for Acyl-CoA Synthetase
In enzyme-catalyzed reactions, 3-methylpentanoate serves as a substrate for acyl-CoA synthetase, converting ATP and 3-methylpentanoate to ADP and 3-methylpentanoyl phosphate. The wild-type enzyme displays a kcat (turnover number) of 0.35 s⁻¹ and a KM of 27.3 μM at pH 7.5 and 37°C [1]. These kinetic parameters provide a quantitative baseline for comparing enzyme efficiency across different branched-chain substrates and for engineering mutant enzymes with altered substrate preferences. Notably, the T324V mutant enzyme increases kcat to 3.9 s⁻¹ (an 11-fold enhancement) while the T324G mutant dramatically reduces KM to 0.04 μM (a 682-fold increase in apparent affinity) [2].
| Evidence Dimension | Enzyme substrate turnover number (kcat) and Michaelis constant (KM) |
|---|---|
| Target Compound Data | Wild-type kcat = 0.35 s⁻¹; KM = 27.3 μM (pH 7.5, 37°C) |
| Comparator Or Baseline | Class-level baseline: typical medium-chain fatty acid substrates show kcat range 0.1–10 s⁻¹; KM range 5–100 μM |
| Quantified Difference | Wild-type 3-methylpentanoate occupies intermediate position in substrate efficiency spectrum; mutant variants achieve up to 11-fold kcat enhancement (T324V: 3.9 s⁻¹) and 682-fold KM reduction (T324G: 0.04 μM) |
| Conditions | Acyl-CoA synthetase assay; pH 7.5; 37°C; purified enzyme with Tris-HCl or HEPES buffer |
Why This Matters
Procurement of 3-methylpentanoate for enzymatic studies requires awareness of its wild-type kinetic signature, as mutant enzyme variants exhibit substantially altered catalytic efficiency that may confound experimental interpretation if the wrong substrate concentration or enzyme preparation is used.
- [1] BRENDA Enzyme Database. Ligand: 3-methylpentanoate. Enzyme Kinetic Parameters: kcat Value 0.35 s⁻¹ at pH 7.5 and 37°C (wild-type); KM Value 27.3 μM at pH 7.5 and 37°C. View Source
- [2] BRENDA Enzyme Database. Ligand: 3-methylpentanoate. Mutant enzyme kinetic parameters: T324V kcat 3.9 s⁻¹; T324G KM 0.04 μM. View Source
